N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide
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Description
Scientific Research Applications
Crystal Structure and Analysis
The structural analysis of N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide derivatives provides insights into their molecular configurations and potential applications in designing novel compounds with specific properties. For instance, the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative highlighted the orientation differences between the pyridine and benzene rings, which could influence molecular interactions and stability (Artheswari et al., 2019).
Drug Development and HDAC Inhibition
This compound derivatives have shown promise in drug development, particularly as histone deacetylase (HDAC) inhibitors. One such compound, MGCD0103, demonstrated selectivity for inhibiting HDACs 1-3 and 11, showing potential as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Potassium Channel Openers for Neurological Conditions
These compounds have also been explored as potassium channel openers, with some derivatives identified as active in animal models of epilepsy and pain. This research underscores the potential for this compound derivatives to contribute to treatments for neurological conditions (Amato et al., 2011).
Analytical and Synthetic Chemistry Applications
Analytical applications have also been explored, such as in the nonaqueous capillary electrophoresis of related compounds for quality control purposes (Ye et al., 2012). Additionally, the synthesis of derivatives from salicylic acid highlights the chemical versatility and potential for creating novel therapeutic agents (Dian, 2010).
Selective Inhibition of Human Aldosterone Synthase
Selective inhibition of human aldosterone synthase (CYP11B2) by N-(pyridin-3-yl)benzamides points to their potential in treating conditions related to aldosterone synthase activity, such as hypertension (Zimmer et al., 2011).
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(21-12-13-4-2-7-18-11-13)14-5-1-6-15(10-14)23-17-19-8-3-9-20-17/h1-11H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUWDWZKLGNYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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